molecular formula C43H78O4 B14289562 3,5-Bis(octadecyloxy)benzoic acid CAS No. 124502-13-2

3,5-Bis(octadecyloxy)benzoic acid

Cat. No.: B14289562
CAS No.: 124502-13-2
M. Wt: 659.1 g/mol
InChI Key: DGHAMYSZTYSXBM-UHFFFAOYSA-N
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Description

3,5-Bis(octadecyloxy)benzoic acid is an organic compound characterized by the presence of two long octadecyloxy chains attached to a benzoic acid core. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(octadecyloxy)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with octadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(octadecyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated benzoic acid derivatives.

Scientific Research Applications

3,5-Bis(octadecyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(octadecyloxy)benzoic acid involves its interaction with various molecular targets. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(methoxycarbonyl)benzoic acid
  • 3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid

Uniqueness

3,5-Bis(octadecyloxy)benzoic acid is unique due to its long octadecyloxy chains, which impart distinct hydrophobic properties. This makes it particularly suitable for applications requiring water-repellent characteristics, such as in coatings and surfactants.

Properties

CAS No.

124502-13-2

Molecular Formula

C43H78O4

Molecular Weight

659.1 g/mol

IUPAC Name

3,5-dioctadecoxybenzoic acid

InChI

InChI=1S/C43H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-41-37-40(43(44)45)38-42(39-41)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-39H,3-36H2,1-2H3,(H,44,45)

InChI Key

DGHAMYSZTYSXBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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